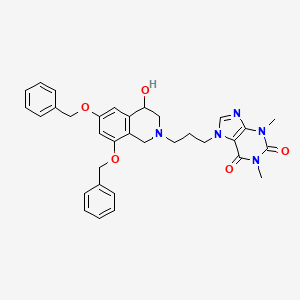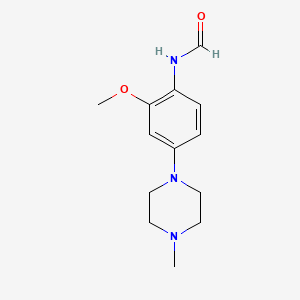![molecular formula C7H18N4 B13856493 2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
2-[4-(Dimethylamino)butyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Dimethylamino)butyl]guanidine is a chemical compound with the molecular formula C7H18N4. It is a guanidine derivative, characterized by the presence of a guanidine group attached to a butyl chain with a dimethylamino substituent. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)butyl]guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, the reaction of 4-(dimethylamino)butylamine with a guanylating agent such as S-methylisothiourea can yield the desired product . This reaction typically requires mild conditions and can be carried out in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of guanidines often involves the use of thiourea derivatives as guanidylating agents. These methods can be scaled up for large-scale production, ensuring high yields and purity of the final product . The use of transition metal catalysts, such as scandium triflate, has also been explored to enhance the efficiency of guanylation reactions .
化学反应分析
Types of Reactions
2-[4-(Dimethylamino)butyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-guanidines, while reduction can produce amines .
科学研究应用
2-[4-(Dimethylamino)butyl]guanidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-[4-(Dimethylamino)butyl]guanidine involves its ability to form strong hydrogen bonds and interact with biological targets. The guanidine group can engage in resonance stabilization, leading to high basicity and planarity of the molecule . This allows the compound to interact with nucleic acids and proteins, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds share similar structural features but differ in the substituents attached to the guanidine group.
Cyanamides: Cyanamides can also form guanidine derivatives through reactions with amines.
Thioureas: Thioureas are commonly used as guanidylating agents and have similar reactivity to guanidines.
Uniqueness
2-[4-(Dimethylamino)butyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a versatile compound in various applications .
属性
分子式 |
C7H18N4 |
|---|---|
分子量 |
158.25 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)butyl]guanidine |
InChI |
InChI=1S/C7H18N4/c1-11(2)6-4-3-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10) |
InChI 键 |
DRUGDYGHTNWEOF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCCN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



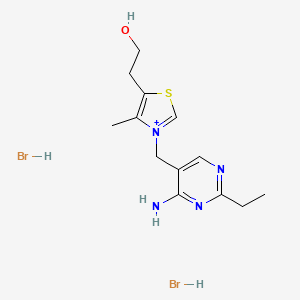
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
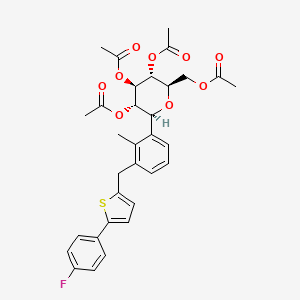
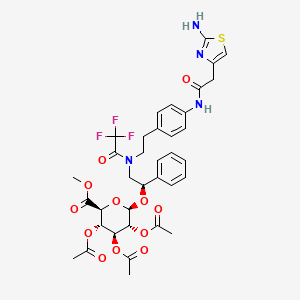

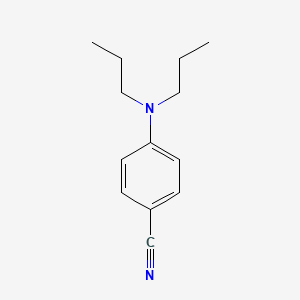
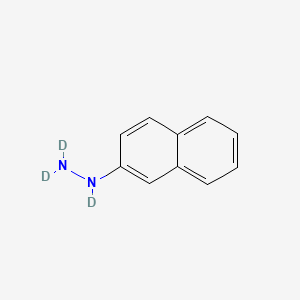
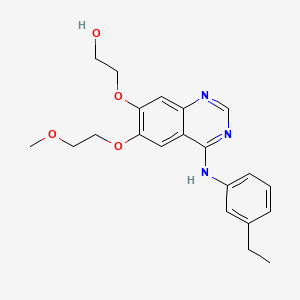
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)

